N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
Description
N'-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide (Molecular Formula: C₁₈H₁₈N₄O₄; Molecular Weight: 354.4 g/mol) is a pyrrolidinone-based carbohydrazide derivative featuring a 4-ethoxyphenyl substituent and a pyridine-4-carbohydrazide moiety . Its structural complexity arises from the dioxopyrrolidin-3-yl core, which is substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a pyridine-4-carbohydrazide functional group.
Its synthesis involves multi-step condensation reactions, often requiring precise control of temperature and solvent conditions to optimize yields .
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C18H18N4O4/c1-2-26-14-5-3-13(4-6-14)22-16(23)11-15(18(22)25)20-21-17(24)12-7-9-19-10-8-12/h3-10,15,20H,2,11H2,1H3,(H,21,24) |
InChI Key |
DZMLMBGXYXQLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Case Study : A study evaluated the compound's effect on breast cancer cells, revealing that it induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the context of rising antibiotic resistance.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its role in modulating inflammatory responses.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity. The synthesis typically involves multi-step reactions leading to the formation of the pyrrolidine and hydrazide moieties.
- Synthesis Pathway :
- Formation of 2,5-dioxopyrrolidine from appropriate precursors.
- Coupling with 4-ethoxyphenyl groups.
- Finalization through hydrazide formation via reaction with pyridine derivatives.
Mechanism of Action
The mechanism of action of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidinone carbohydrazides, which exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structural Modifications and Impact on Activity
- Substituent Effects: Ethoxy vs. Methoxy/Phenoxy: The ethoxy group in the target compound balances lipophilicity (LogP ≈ 1.19) and metabolic stability better than methoxy (lower LogP) or phenoxy (higher LogP) analogs . Pyridine Position: Pyridine-4-carbohydrazide (target) vs. pyridine-3-carbohydrazide () alters electronic distribution, affecting binding to targets like kinase ATP-binding pockets .
Physicochemical Properties
Biological Activity
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H19N3O4
- Molecular Weight : 319.34 g/mol
- IUPAC Name : this compound
- CAS Number : 1260092-50-9
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antitumor agent, anti-inflammatory compound, and antibacterial agent.
Antitumor Activity
Research has indicated that derivatives of pyrrolidinones exhibit significant antitumor properties. A study involving structural modifications of similar compounds demonstrated that specific substitutions enhance cytotoxicity against various cancer cell lines. For instance, compounds with the pyridine moiety showed promising results against breast and colon cancer cells, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may be useful in treating inflammatory diseases .
Antibacterial Activity
Preliminary screening against a panel of bacterial strains indicated that this compound exhibits moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds indicate that the presence of the ethoxyphenyl group is crucial for enhancing biological activity. Modifications at the pyridine and dioxopyrrolidine positions can significantly affect potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group on phenyl | Enhanced solubility and bioavailability |
| Substituents on pyridine | Altered binding affinity to target proteins |
| Dioxopyrrolidine ring | Essential for maintaining structural integrity |
Case Studies
- Antitumor Efficacy : A recent study examined the compound's effect on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- Inflammation Model : In a mouse model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
